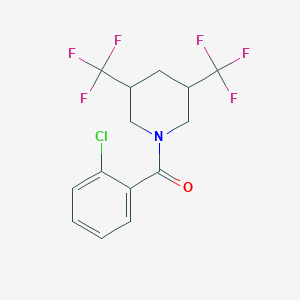

2-Benzylmorpholine oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Adsorption Studies

Research on the adsorption of oxalic acid and benzoate on synthetic goethite (α-FeOOH) reveals insights into the interaction of carboxylic acids with mineral surfaces. This study can be pertinent to understanding the environmental fate of "2-Benzylmorpholine oxalate" derivatives or their interaction with natural mineral surfaces (Parfitt, Farmer, & Russell, 1977).

Catalytic Reactions

The Rhodium-catalyzed diarylation of oxalates using arylboron compounds represents a key area of research with potential relevance to "2-Benzylmorpholine oxalate." Such studies contribute to the development of new synthesis methods for complex organic molecules, offering a broader understanding of catalytic processes that could be applied to its derivatives (Miyamura, Satoh, & Miura, 2007).

Electrocatalytic CO2 Conversion

Investigations into the electrocatalytic conversion of CO2 to oxalate by a copper complex provide insights into potential applications of oxalate compounds in carbon capture and utilization strategies. Such research could suggest novel uses for "2-Benzylmorpholine oxalate" in environmental chemistry or materials science (Angamuthu, Byers, Lutz, Spek, & Bouwman, 2010).

Luminescence Properties in Lanthanide MOFs

The study on the luminescence properties of lanthanide metal-organic frameworks (MOFs) modulated by conjugated ligands provides a foundation for understanding the potential applications of "2-Benzylmorpholine oxalate" in the development of luminescent materials or in MOF-based technologies (Liu, Zhang, Sun, & Cao, 2011).

Synthetic Organic Chemistry

Research on the acylation of azaindoles at C-3, involving chloromethyl oxalate, highlights advanced synthetic techniques that could be relevant to modifying "2-Benzylmorpholine oxalate" or related compounds for pharmaceutical research or material science applications (Zhang, Yang, Wong, Zhu, Meanwell, Kadow, & Wang, 2002).

Propiedades

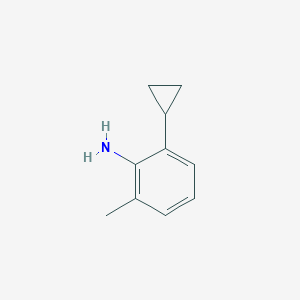

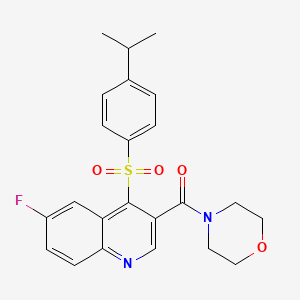

IUPAC Name |

2-benzylmorpholine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.C2H2O4/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;3-1(4)2(5)6/h1-5,11-12H,6-9H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCFSIXALHTQMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CC2=CC=CC=C2.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzylmorpholine oxalate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Chlorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2895461.png)

![3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2895466.png)

![1-(4-Methoxyphenethyl)-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2895467.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one](/img/structure/B2895469.png)

![Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoacetyl)amino]phenoxy}ethoxy)anilino]-2-oxoacetate](/img/structure/B2895477.png)